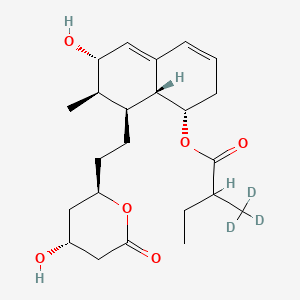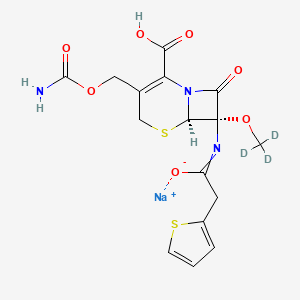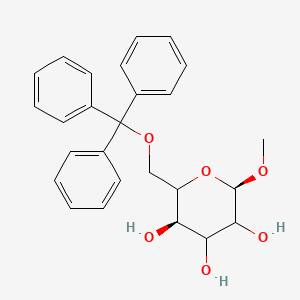
5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “DP-2” refers to Prostaglandin D2 receptor 2, also known as CRTH2 or GPR44. This receptor is a member of the prostaglandin receptor family and is involved in various physiological and pathological processes, particularly those related to inflammation and allergy responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prostaglandin D2 receptor 2 involves complex organic synthesis techniques. The receptor is typically produced through recombinant DNA technology, where the gene encoding the receptor is inserted into a suitable expression system, such as bacterial or mammalian cells. The cells are then cultured under specific conditions to express the receptor protein, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of Prostaglandin D2 receptor 2 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the recombinant cells, and advanced purification methods, such as affinity chromatography, are employed to isolate the receptor protein in large quantities. The production process is optimized to ensure high yield and purity of the receptor.
Analyse Chemischer Reaktionen
Types of Reactions
Prostaglandin D2 receptor 2 primarily undergoes binding interactions with its ligands, such as Prostaglandin D2. These interactions can trigger various downstream signaling pathways, leading to physiological responses. The receptor does not typically undergo traditional chemical reactions like oxidation or reduction.
Common Reagents and Conditions
The primary reagents involved in the study of Prostaglandin D2 receptor 2 are its ligands, such as Prostaglandin D2 and other synthetic agonists or antagonists. These studies are often conducted under physiological conditions, such as in cell culture or animal models, to observe the receptor’s behavior and response to different stimuli.
Major Products Formed
The major products formed from the interaction of Prostaglandin D2 receptor 2 with its ligands are various signaling molecules and secondary messengers, such as cyclic adenosine monophosphate (cAMP) and calcium ions. These molecules mediate the receptor’s effects on cellular functions.
Wissenschaftliche Forschungsanwendungen
Prostaglandin D2 receptor 2 has significant applications in scientific research, particularly in the fields of immunology, pharmacology, and respiratory medicine. It is a key target for studying allergic reactions, asthma, and other inflammatory conditions. Researchers use this receptor to develop new therapeutic agents that can modulate its activity and alleviate symptoms of these diseases.
In addition to its role in inflammation, Prostaglandin D2 receptor 2 is also studied for its potential involvement in other physiological processes, such as sleep regulation and cardiovascular function. Its broad range of applications makes it a valuable target for drug discovery and development.
Wirkmechanismus
Prostaglandin D2 receptor 2 exerts its effects by binding to its ligand, Prostaglandin D2, which is released by mast cells and other immune cells during inflammatory responses. Upon binding, the receptor activates G-protein-coupled signaling pathways, leading to the production of secondary messengers like cAMP and calcium ions. These messengers then trigger various cellular responses, such as chemotaxis, cytokine release, and smooth muscle contraction.
The receptor’s activation plays a crucial role in the recruitment of immune cells to sites of inflammation, making it a key player in allergic and inflammatory diseases. Understanding its mechanism of action helps researchers develop targeted therapies to modulate its activity and treat related conditions.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin D2 receptor 2 is similar to other prostaglandin receptors, such as Prostaglandin D1 receptor and Prostaglandin E2 receptor. it is unique in its specific binding affinity for Prostaglandin D2 and its distinct role in mediating allergic and inflammatory responses.
Similar Compounds
Prostaglandin D1 receptor (DP1): Another receptor for Prostaglandin D2, but with different signaling pathways and physiological effects.
Prostaglandin E2 receptor (EP1, EP2, EP3, EP4): Receptors for Prostaglandin E2, involved in various physiological processes, including inflammation, pain, and fever.
Prostaglandin D2 receptor 2’s unique binding properties and specific role in immune responses make it a valuable target for therapeutic interventions in allergic and inflammatory diseases.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-6-10(14)12(11-8)9-4-2-1-3-5-9/h1-5,13H,6-7H2 |
InChI-Schlüssel |
QIMPUUHZJZDPCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
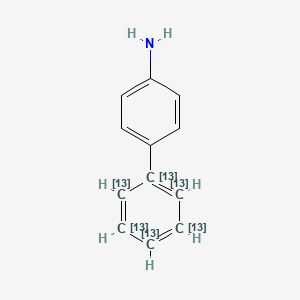
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

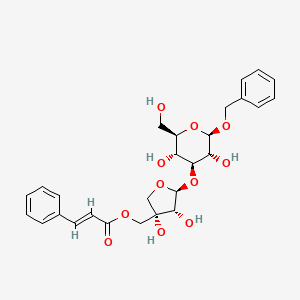
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)

